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Compound of Interest

Compound Name: 3-Chloroquinolin-6-ol

CAS No.: 696612-04-1

Cat. No.: B1592057 Get Quote

An In-depth Technical Guide to 3-Chloroquinolin-6-ol: Synthesis, Characterization, and

Applications

Abstract
This technical guide provides a comprehensive overview of 3-chloroquinolin-6-ol, a
heterocyclic compound of significant interest to researchers in medicinal chemistry and drug

discovery. We will delve into its chemical identity, including its definitive CAS number and

structure, outline its physicochemical properties, and propose a robust synthetic pathway.

Furthermore, this guide will detail the expected analytical characterization using modern

spectroscopic techniques (NMR, IR, MS), explore its potential applications grounded in the rich

pharmacology of the quinoline scaffold, and provide essential safety and handling protocols.

This document is intended for an audience of researchers, scientists, and drug development

professionals, offering both foundational knowledge and practical insights.

Chemical Identity and Structure
The foundational step in understanding any chemical entity is to establish its precise identity. 3-
Chloroquinolin-6-ol is a substituted quinoline, which is a bicyclic aromatic heterocycle

consisting of a benzene ring fused to a pyridine ring.

Chemical Name: 3-Chloroquinolin-6-ol

CAS Number: 696612-04-1[1]
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Molecular Formula: C₉H₆ClNO[1][2]

The structure consists of a quinoline core with a chlorine atom substituted at the 3-position of

the pyridine ring and a hydroxyl group (-OH) at the 6-position of the benzene ring. This specific

arrangement of functional groups dictates its chemical reactivity and potential biological activity.

Table 1: Core Chemical Identifiers

Identifier Value Source

IUPAC Name 3-chloroquinolin-6-ol N/A

CAS Number 696612-04-1 Chemsigma[1]

Molecular Formula C₉H₆ClNO
Chemsigma, Thoreauchem[1]

[2]

Molecular Weight 179.60 g/mol PubChem (isomer)[3]

Canonical SMILES
C1=CC2=C(C=C1O)N=CC(=C

2)Cl
N/A

InChI Key (Generated from structure) N/A

graph "3_Chloroquinolin_6_ol_Structure" {

layout=neato;

node [shape=plaintext];

edge [style=bold];

// Define atom positions

N1 [pos="0,1.299!", label="N"];

C2 [pos="1.125,0.65!", label="C"];

C3 [pos="1.125,-0.65!", label="C"];

C4 [pos="0,-1.299!", label="C"];

C4a [pos="-1.125,-0.65!", label="C"];

C5 [pos="-2.25,-1.299!", label="C"];

C6 [pos="-3.375,-0.65!", label="C"];

C7 [pos="-3.375,0.65!", label="C"];

C8 [pos="-2.25,1.299!", label="C"];

C8a [pos="-1.125,0.65!", label="C"];

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 13 Tech Support

https://chemsigma.com/product/product?productname=chloroquinolin&casno=696612-04-1
http://www.thoreauchem.com/prod/154609/
https://chemsigma.com/product/product?productname=chloroquinolin&casno=696612-04-1
https://chemsigma.com/product/product?productname=chloroquinolin&casno=696612-04-1
http://www.thoreauchem.com/prod/154609/
https://pubchem.ncbi.nlm.nih.gov/compound/1261598-11-1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1592057?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cl [pos="2.25,-1.299!", label="Cl"];

O [pos="-4.5,-1.299!", label="O"];

H_O [pos="-5.0,-0.95!", label="H"];

// Draw bonds

N1 -- C2;

C2 -- C3;

C3 -- C4;

C4 -- C4a;

C4a -- C8a;

C8a -- N1;

C4a -- C5;

C5 -- C6;

C6 -- C7;

C7 -- C8;

C8 -- C8a;

C3 -- Cl;

C6 -- O;

O -- H_O;

// Double bonds

edge [style=double];

C2 -- N1 [style=solid, len=1.2];

C3 -- C4 [style=solid, len=1.2];

C4a -- C5 [style=solid, len=1.2];

C6 -- C7 [style=solid, len=1.2];

C8 -- C8a [style=solid, len=1.2];

}

Caption: 2D Chemical Structure of 3-Chloroquinolin-6-ol.

Proposed Synthetic Strategy
While a direct, published synthesis for 3-chloroquinolin-6-ol is not readily available in peer-

reviewed literature, a logical and efficient pathway can be proposed based on established
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quinoline synthesis methodologies. The Combes quinoline synthesis offers a plausible route

starting from a substituted aniline.

Core Rationale: The synthesis hinges on the acid-catalyzed reaction of a 4-aminophenol with a

β-diketone, followed by a selective chlorination step. This approach is chosen for its reliability

and the commercial availability of starting materials.
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Stage 1: Quinoline Core Formation (Combes Synthesis)

Stage 2: Selective Chlorination

Alternative Stage 2

4-Aminophenol

Schiff Base Intermediate

Condensation
(-H₂O)

Acetylacetone
(β-diketone)

6-Hydroxy-2,4-dimethylquinoline

Cyclization
(H₂SO₄, heat)

6-Hydroxy-2,4-dimethyl-1H-quinolin-3-ide

Activation
(e.g., m-CPBA)

3-Chloro-6-hydroxy-2,4-dimethylquinoline

Chlorination
(e.g., POCl₃)

Final Product:
3-Chloroquinolin-6-ol

Demethylation (if necessary)
or alternative route

6-Hydroxyquinoline

3-Chloroquinolin-6-ol

Direct Chlorination
(e.g., NCS)

Click to download full resolution via product page

Caption: Proposed multi-step synthesis pathway for 3-Chloroquinolin-6-ol.
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Experimental Protocol: A Self-Validating System
Stage 1: Synthesis of 6-Hydroxy-2,4-dimethylquinoline

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux

condenser, add 4-aminophenol (1.0 eq) and acetylacetone (1.1 eq).

Solvent and Catalyst: Add concentrated sulfuric acid (2.0 eq) dropwise while cooling the flask

in an ice bath. The acid serves as both the solvent and the cyclization catalyst.

Reaction: Heat the mixture to 110-120 °C for 4-6 hours. The progress can be monitored by

Thin Layer Chromatography (TLC) until the starting aniline is consumed.

Workup: Cool the reaction mixture to room temperature and pour it carefully onto crushed

ice. Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is

~7-8.

Isolation: The resulting precipitate is collected by vacuum filtration, washed with cold water,

and dried. This crude product is 6-hydroxy-2,4-dimethylquinoline. Purification can be

achieved by recrystallization from ethanol.

Stage 2 (Alternative): Direct Chlorination of 6-Hydroxyquinoline

Causality Note: This alternative is presented as a more direct, though potentially less selective,

route. The hydroxyl group is an activating group, which can lead to multiple chlorination

products. Careful control of stoichiometry and reaction conditions is paramount.

Reaction Setup: Dissolve 6-hydroxyquinoline (1.0 eq) in a suitable solvent such as N,N-

Dimethylformamide (DMF) in a flask protected from light.

Chlorinating Agent: Add N-Chlorosuccinimide (NCS) (1.0-1.1 eq) portion-wise at 0 °C. The

use of a slight excess of NCS can drive the reaction to completion, but a larger excess risks

over-chlorination.

Reaction: Allow the mixture to stir at room temperature for 12-24 hours. Monitor by TLC for

the formation of the product and consumption of the starting material.
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Workup and Purification: Quench the reaction with water and extract the product with ethyl

acetate. The combined organic layers are washed with brine, dried over anhydrous sodium

sulfate, and concentrated under reduced pressure. The crude product must be purified by

column chromatography on silica gel to isolate the desired 3-chloro-isomer from other

potential isomers.

Analytical Characterization: Expected Spectral Data
Structural confirmation is a cornerstone of chemical synthesis. Based on the known structure of

3-chloroquinolin-6-ol, the following spectral characteristics are anticipated.

Table 2: Predicted Spectroscopic Data for 3-Chloroquinolin-6-ol
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Technique Functional Group Expected Signal/Peak

¹H NMR Phenolic -OH
Broad singlet, ~9.0-10.0 ppm

(can exchange with D₂O)

Aromatic C-H

Multiple signals (doublets,

singlets) in the aromatic

region, ~7.0-8.8 ppm

¹³C NMR Aromatic Carbons
9 distinct signals in the ~110-

160 ppm range

C-Cl

Signal shifted downfield, exact

position depends on

environment

C-OH
Signal significantly downfield,

~150-160 ppm

IR Spectroscopy O-H Stretch (Phenol) Broad peak, ~3200-3500 cm⁻¹

C=C, C=N Stretch
Multiple sharp peaks, ~1500-

1640 cm⁻¹

C-Cl Stretch
Peak in the fingerprint region,

~600-800 cm⁻¹

Mass Spec. (EI) Molecular Ion (M⁺) Peak at m/z = 179

Isotope Peak (M+2)

Peak at m/z = 181, with ~1/3

the intensity of M⁺ due to ³⁷Cl

isotope

Rationale for Predictions: The predicted NMR chemical shifts are based on the combined

electronic effects of the heterocyclic nitrogen, the electron-withdrawing chlorine, and the

electron-donating hydroxyl group. IR frequencies are standard for the functional groups

present. The mass spectrometry pattern is dictated by the natural abundance of chlorine

isotopes (³⁵Cl and ³⁷Cl), providing a definitive signature for a monochlorinated compound[4].

Applications in Research and Drug Development
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The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of

numerous approved drugs and clinical candidates.[5] The specific combination of a chloro- and

a hydroxyl-substituent on this scaffold makes 3-chloroquinolin-6-ol a valuable building block

for drug discovery.

Anticancer Research: Many quinoline derivatives exhibit potent anticancer activity.[5] The

hydroxyl group at the 6-position can serve as a handle for further derivatization to improve

potency or target specificity, while the chlorine at the 3-position can modulate electronic

properties and metabolic stability.

Antimicrobial and Antiviral Agents: The quinoline core is present in famous antimalarial drugs

(e.g., chloroquine). Halogenated quinolines are widely explored for broad-spectrum

antimicrobial and antiviral activities.[5][6]

CNS-Active Agents: Derivatives of 3-chloroquinoline have been patented for their potential

use as hypnotics, anticonvulsants, and anxiolytics, suggesting that this core structure can

interact with targets in the central nervous system.[7]

Kinase Inhibitors: The quinoline ring system is a common scaffold for kinase inhibitors used

in oncology. The substituents on 3-chloroquinolin-6-ol could be tailored to fit into the ATP-

binding pocket of various kinases.

Potential Therapeutic Areas

3-Chloroquinolin-6-ol
(Core Scaffold)

Anticancer AgentsDerivatization & Screening

Antimicrobial AgentsBioisosteric Replacement

CNS Drugs
Pharmacophore Modeling

Kinase Inhibitors

Structure-Based Design
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Click to download full resolution via product page

Caption: Role of 3-Chloroquinolin-6-ol as a scaffold in drug discovery.

Safety and Handling
While a specific Safety Data Sheet (SDS) for 3-chloroquinolin-6-ol is not widely available,

data from structurally related compounds like 6-chloroquinoline and 6-hydroxyquinoline can be

used to infer its hazard profile.

Primary Hazards: Expected to be an irritant to the skin and eyes.[8][9] May be harmful if

swallowed, inhaled, or absorbed through the skin.[9][10]

Handling Precautions:

Use in a well-ventilated area or a chemical fume hood.[11][12]

Wear appropriate Personal Protective Equipment (PPE), including safety goggles,

chemical-resistant gloves (e.g., nitrile), and a lab coat.[12]

Avoid generating dust.

Wash hands thoroughly after handling.[9]

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials such as strong oxidizing agents.[11][13]

Crucial Note: This information is for guidance only. Always consult the specific SDS provided by

the supplier before handling this chemical.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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